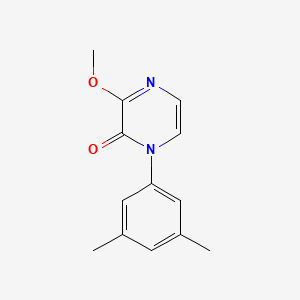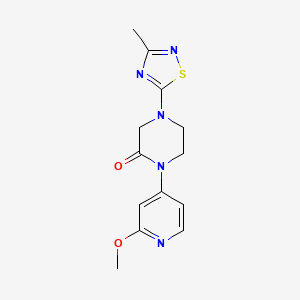![molecular formula C12H13ClF3N3 B12234435 1-[1-(Difluoromethyl)-1h-pyrazol-5-yl]-n-(4-fluorobenzyl)methanamine](/img/structure/B12234435.png)
1-[1-(Difluoromethyl)-1h-pyrazol-5-yl]-n-(4-fluorobenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Difluoromethyl)-1h-pyrazol-5-yl]-n-(4-fluorobenzyl)methanamine is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Difluoromethyl)-1h-pyrazol-5-yl]-n-(4-fluorobenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic medium to facilitate ring closure.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the pyrazole ring with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Difluoromethyl)-1h-pyrazol-5-yl]-n-(4-fluorobenzyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[1-(Difluoromethyl)-1h-pyrazol-5-yl]-n-(4-fluorobenzyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(Difluoromethyl)-1h-pyrazol-5-yl]-n-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group and the fluorobenzyl group contribute to the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine: Similar structure but with a different substitution pattern on the pyrazole ring.
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}methanamine: Contains two pyrazole rings with difluoromethyl groups.
Uniqueness
1-[1-(Difluoromethyl)-1h-pyrazol-5-yl]-n-(4-fluorobenzyl)methanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both difluoromethyl and fluorobenzyl groups enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H13ClF3N3 |
|---|---|
Molecular Weight |
291.70 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(4-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-10-3-1-9(2-4-10)7-16-8-11-5-6-17-18(11)12(14)15;/h1-6,12,16H,7-8H2;1H |
InChI Key |
LQPGPCGXMOURLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=NN2C(F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12234362.png)
![1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12234368.png)
![2-[(Cyclopropylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B12234369.png)
![4-cyclopropyl-1-methyl-3-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12234386.png)
![3-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12234390.png)
![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/new.no-structure.jpg)



![N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12234420.png)
![4-Cyclopropyl-2-(methylsulfanyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12234423.png)
![(2-{pyrido[3,4-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol](/img/structure/B12234427.png)
![6-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12234436.png)
